Positional Isomerism and C-H Functionalization: 5-Chloro vs. Unsubstituted Benzo[D]isothiazole
The 5-chloro substituent provides a distinct synthetic advantage over unsubstituted benzo[d]isothiazole by enabling direct metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This contrasts with unsubstituted benzo[d]isothiazole, which requires more forcing conditions or pre-functionalization for similar transformations [1]. The electronic effect of the 5-chloro group also activates specific C-H bonds on the scaffold for further functionalization, a property not present in the parent compound [2].
| Evidence Dimension | Synthetic Versatility for Derivatization |
|---|---|
| Target Compound Data | Reactive site for SNAr and cross-coupling reactions |
| Comparator Or Baseline | Unsubstituted benzo[d]isothiazole: No inherent electrophilic handle for SNAr; requires harsher conditions for C-H activation. |
| Quantified Difference | Qualitative difference in reactivity; enables a broader range of mild, selective derivatization strategies. |
| Conditions | Standard synthetic chemistry conditions for palladium-catalyzed couplings and nucleophilic substitutions. |
Why This Matters
Procuring the 5-chloro derivative provides a chemically distinct and more versatile building block than the parent scaffold, enabling the synthesis of a wider array of derivatives for structure-activity relationship (SAR) studies and library generation.
- [1] Kletskov AV, Bumagin NA, Petkevich SK, et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis. 2019;51(19):3633-3664. View Source
- [2] Ilies MA, Vullo D, Pastorek J, et al. Carbonic anhydrase inhibitors. Inhibition of tumor-associated isozyme IX by halogenated isothiazole and benzisothiazole derivatives. J Med Chem. 2003;46(11):2187-2196. View Source
